3-Methylimidazo[1,2-a]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-5-9-7-8-3-2-4-10(6)7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAWQIZONMXUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Methylimidazo 1,2 a Pyrimidine and Substituted Analogues
Established Synthetic Routes to the Imidazo[1,2-a]pyrimidine (B1208166) Core
Cyclocondensation Reactions of 2-Aminopyrimidines with α-Halocarbonyl Compounds (e.g., Chichibabin method variations)
The most classical and widely employed method for constructing the imidazo[1,2-a]pyrimidine core is the Chichibabin reaction, which involves the cyclocondensation of 2-aminopyrimidines with α-halocarbonyl compounds. nih.gov This reaction proceeds through the initial alkylation of the endocyclic nitrogen atom of the 2-aminopyrimidine (B69317), followed by an intramolecular condensation to form the fused imidazole (B134444) ring. acs.org
A typical procedure involves reacting 2-aminopyrimidine with an α-haloketone, such as chloroacetone (B47974) or bromoacetone, often in a solvent like acetone (B3395972) or ethanol. nih.govresearchgate.net The reaction can be performed at room temperature or with heating. acs.orgnih.gov For instance, 2-phenylimidazo[1,2-a]pyrimidine (B97590) can be synthesized by stirring 2-aminopyrimidine and 2-bromoacetophenone (B140003) in acetone overnight at ambient temperature. nih.gov The use of a base, such as potassium carbonate, can facilitate the reaction. acs.org This fundamental approach has been adapted to produce a wide array of substituted imidazo[1,2-a]pyrimidines by varying both the 2-aminopyrimidine and the α-halocarbonyl starting materials. nih.govnih.gov
Table 1: Examples of Chichibabin-type Cyclocondensation Reactions
| 2-Aminopyrimidine Derivative | α-Halocarbonyl Compound | Product | Reference |
| 2-Aminopyrimidine | 2-Bromoacetophenone | 2-Phenylimidazo[1,2-a]pyrimidine | nih.gov |
| 2-Aminopyrimidine | Biphenyl phenacyl bromide | 2-Biphenyl-imidazo[1,2-a]pyrimidine | researchgate.net |
Multicomponent Reactions (MCRs) for Scaffold Construction
Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like imidazo[1,2-a]pyrimidines from simple starting materials in a single step. rsc.org These reactions offer advantages such as high atom economy, operational simplicity, and the ability to generate diverse molecular libraries. clockss.org
One notable MCR for this scaffold is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide. acs.orgbeilstein-journals.org This reaction has been utilized to synthesize a variety of 3-aminoimidazo[1,2-a]pyridine derivatives, which are structurally related to the target pyrimidine (B1678525) analogues. beilstein-journals.orgresearchgate.net For example, the reaction of 2-aminopyridine (B139424), an aldehyde, and trimethylsilylcyanide, catalyzed by scandium triflate under microwave irradiation, provides a direct route to 3-aminoimidazo[1,2-a]pyridines. researchgate.net Another approach involves a one-pot, three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids, catalyzed by molecular iodine in DMSO, to yield pyrimidine-linked imidazopyridines. acs.org
Table 2: Overview of Multicomponent Reactions for Imidazo[1,2-a]pyrimidine and Analogue Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
| GBB-3CR | 2-Amino-5-chloropyridine, 2-(3-formylphenoxy)acetic acid, tert-butyl isocyanide | HClO₄, DMF, RT | Substituted imidazo[1,2-a]pyridine (B132010) | beilstein-journals.org |
| Formal 3-CC | 2-Aminopyridine, Aldehyde, Trimethylsilylcyanide | Scandium triflate, Microwave | 3-Aminoimidazo[1,2-a]pyridine | researchgate.net |
| One-pot 3-component | Aryl methyl ketone, 2-Aminopyridine, Barbituric acid | I₂, DMSO, 110 °C | Pyrimidine-linked imidazopyridine | acs.org |
Catalyst-Mediated Syntheses (e.g., Metal-catalyzed, Organocatalytic, Acid/Base catalysis)
Catalysis plays a crucial role in the development of efficient and selective syntheses of the imidazo[1,2-a]pyrimidine core. Various catalytic systems, including metal-based, organocatalytic, and acid/base catalysis, have been successfully applied.
Metal-catalyzed syntheses often provide mild reaction conditions and high yields. Gold nanoparticles have been reported as a catalyst for the synthesis of 2-arylsubstituted imidazo[1,2-a]pyrimidines. mdpi.com Copper-catalyzed domino A³-coupling reactions in aqueous micellar media have also been developed. acs.org In this method, a dynamic combination of Cu(II)/Cu(I), generated in situ from CuSO₄ and sodium ascorbate, catalyzes the reaction of 2-aminopyridines, aldehydes, and alkynes. acs.org
Organocatalytic approaches offer a metal-free alternative. For instance, an organocatalytic domino aza-Michael–Mannich reaction has been described for the formation of certain imidazo[1,2-a]pyrimidine structures. nih.gov
Acid and base catalysis are frequently employed in both traditional and modern synthetic routes. Brønsted acidic ionic liquids have been shown to be efficient and recyclable catalysts for the synthesis of benzo researchgate.netnih.govimidazo[1,2-a]pyrimidines under solvent-free conditions. rsc.org Simple acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid can catalyze the pseudo-three-component reaction between 2-aminopyridines and two molecules of acetophenones. acs.orgnih.gov Basic alumina (B75360) (Al₂O₃) has been used as a catalyst in the microwave-assisted, solvent-free synthesis of imidazo[1,2-a]pyrimidine derivatives. nih.gov
Table 3: Catalyst-Mediated Synthetic Approaches
| Catalyst Type | Catalyst | Reactants | Conditions | Product Type | Reference |
| Metal-catalyzed | Gold Nanoparticles | 2-Aminopyrimidine, Arylacetylene | - | 2-Aryl-imidazo[1,2-a]pyrimidine | mdpi.com |
| Metal-catalyzed | Cu(II)-Ascorbate | 2-Aminopyridine, Aldehyde, Alkyne | Aqueous micellar media (SDS) | Imidazo[1,2-a]pyridine | acs.org |
| Acid-catalyzed | p-Toluenesulfonic acid | 2-Aminopyridine, Acetophenone | Solvent-free | 2,3-Disubstituted imidazo[1,2-a]pyridine | acs.orgnih.gov |
| Base-catalyzed | Basic Al₂O₃ | 2-Aminopyrimidine, 2-Bromoarylketone | Microwave, Solvent-free | Imidazo[1,2-a]pyrimidine | nih.gov |
| Acid-catalyzed | Brønsted acidic ionic liquid | 2-Aminobenzimidazole, Aldehyde, Malononitrile | Solvent-free | Benzo researchgate.netnih.govimidazo[1,2-a]pyrimidine | rsc.org |
Novel and Sustainable Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of imidazo[1,2-a]pyrimidines. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents.
Microwave-Assisted Synthesis
Microwave irradiation has become a popular tool in organic synthesis due to its ability to dramatically accelerate reaction rates. nih.govnih.gov This technology has been successfully applied to the synthesis of 3-methylimidazo[1,2-a]pyrimidine and its analogues, often leading to higher yields in significantly shorter reaction times compared to conventional heating. clockss.orgnih.govnih.gov
For example, a one-pot, three-component condensation reaction of 2-aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) to produce thiazolo[3,2-a]pyrimidine derivatives has been efficiently carried out under microwave irradiation without a catalyst. clockss.org Similarly, the synthesis of various imidazo[1,2-a]pyrimidine derivatives has been achieved through a condensation reaction of 2-aminopyrimidine and 2-bromoarylketones under solvent-free conditions, catalyzed by basic alumina and irradiated with microwaves. nih.gov A microwave-assisted, sequential two-step, one-pot multicomponent reaction has also been developed for synthesizing novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives using p-toluenesulfonic acid as a catalyst in ethanol. nih.gov
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reactants | Conditions | Reaction Time | Yield | Reference |
| 2-Aminothiazole, Benzaldehyde, Ethyl acetoacetate | Acetic acid, 80°C, Microwave (350W) | 30 min | 89% | clockss.org |
| 2-Aminopyrimidine, 2-Bromo-1-(4-chlorophenyl)ethan-1-one | Basic Al₂O₃, Microwave, Solvent-free | - | High | nih.gov |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957), Benzil, Primary amine, Ammonium (B1175870) acetate | p-TsOH, Ethanol, 100°C, Microwave (200W) | 60-80 min | 46-80% | nih.gov |
Solvent-Free and Aqueous Reaction Conditions
Moving away from volatile organic solvents is a key goal of green chemistry. Consequently, synthetic methods for imidazo[1,2-a]pyrimidines under solvent-free or aqueous conditions are highly desirable.
Solvent-free synthesis not only reduces environmental impact but can also simplify product purification. As mentioned, the synthesis of imidazo[1,2-a]pyrimidine derivatives has been effectively conducted under solvent-free conditions using microwave irradiation and a solid support catalyst like basic alumina. nih.gov Another example is the use of a Brønsted acidic ionic liquid as a recyclable catalyst for the synthesis of benzo researchgate.netnih.govimidazo[1,2-a]pyrimidines, which proceeds smoothly without any solvent. rsc.org
Aqueous reaction conditions offer an environmentally benign alternative. An aqueous synthesis of methylimidazo[1,2-a]pyridines and related structures has been reported to proceed without the deliberate addition of a catalyst. organic-chemistry.org Furthermore, the previously mentioned copper-catalyzed A³-coupling reaction for imidazo[1,2-a]pyridine synthesis is performed in aqueous micellar media using sodium dodecyl sulfate (B86663) (SDS), highlighting the potential of water as a solvent for these transformations. acs.org
Flow Chemistry Applications in Imidazo[1,2-a]pyrimidine Synthesis
Continuous flow chemistry has emerged as a powerful technique for the synthesis of imidazo[1,2-a]pyrimidines, offering significant advantages over traditional batch methods. This approach provides improved control over reaction parameters, leading to enhanced selectivity and efficiency.
A notable application is in the multicomponent synthesis of 3-aminoimidazo[1,2-a]pyrimidines, which often yields a mixture of the desired 3-amino product and the corresponding 2-amino regioisomer in batch synthesis. figshare.com The use of a continuous flow adaptation has been shown to significantly improve regioselectivity in favor of the 3-amino isomer while drastically reducing reaction times. figshare.com This method also broadens the reaction's scope, enabling the use of aliphatic aldehydes as building blocks, which can be challenging in other protocols. figshare.com
While detailed studies on automated flow synthesis are more extensively documented for the related imidazo[1,2-a]pyridines, the principles are directly applicable. researchgate.net These automated systems can perform acid-catalyzed condensation, thermal cyclization, and final diversification steps in a continuous, streamlined process, highlighting the potential for high-throughput synthesis and purification of imidazo[1,2-a]pyrimidine libraries. researchgate.net
| Parameter | Batch Synthesis (Microwave) | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Regioselectivity | Produces product mixture with significant 2-amino regioisomer | Improved regioselectivity towards the targeted 3-amino regioisomer | figshare.com |
| Reaction Time | Longer processing times | Significantly shorter reaction times | figshare.com |
| Scalability | Not readily amenable to scale | Adaptable for larger scale synthesis | figshare.com |
| Substrate Scope | More limited | Widened scope, permitting use of aliphatic aldehydes | figshare.com |
Metal-Free Direct Synthesis Protocols
Growing emphasis on green chemistry has spurred the development of metal-free synthesis protocols for imidazo[1,2-a]pyrimidine and related scaffolds. These methods avoid the use of heavy metal catalysts, reducing environmental impact and simplifying product purification.
One effective strategy involves the use of molecular iodine as a catalyst. nih.gov For the analogous imidazo[1,2-a]pyridines, iodine-promoted reactions of 2-aminopyridine with acetophenones have been successfully performed in eco-friendly media, such as on-water or in micellar solutions, under mild conditions. nih.gov An environmentally friendly and transition metal-free method has also been established for the synthesis of 3-formyl-imidazo[1,2-α]pyridines and pyrimidines. researchgate.net
Catalyst-free approaches have also gained traction, utilizing modern green techniques like microwave irradiation or simply performing the reaction in a high-boiling solvent like DMF at room temperature. nih.govacs.org These protocols are noted for being fast, effective, and tolerant of a broad range of functional groups. nih.gov
| Method | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|
| Iodine Catalysis | Molecular iodine (I2), ammonium chloride, "on-water" or SDS micellar media | Eco-friendly, mild conditions, avoids metal contamination | nih.gov |
| Catalyst-Free (Solvent-based) | DMF as solvent, K2CO3 as base, room temperature | Simple, avoids catalyst, mild temperature | acs.org |
| Catalyst-Free (Three-Component) | 2-aminopyridine, aldehyde, isonitrile (Groebke–Blackburn–Bienaymé reaction) | High atom economy, builds complexity in one step | acs.org |
| Environmentally Benign Diamination | Easily available starting materials | Transition metal-free, moderate to excellent yields for 3-formyl derivatives | researchgate.net |
Regioselectivity and Stereoselectivity in the Synthesis of this compound and its Derivatives
Regioselectivity is a critical aspect of imidazo[1,2-a]pyrimidine synthesis, determining the position of substituents on the heterocyclic core. The reaction of a 2-aminopyrimidine with an α-haloketone or its equivalent can potentially lead to substitution at different positions. The formation of the 3-substituted isomer is often favored. uees.edu.ec
The regiochemical outcome is heavily influenced by the electronic properties of the starting materials. For instance, in the reaction of 2-amino-4-(trifluoromethyl)pyrimidine, the electron-withdrawing nature of the CF3 group deactivates the adjacent ring nitrogen (N1). echemi.com This deactivation makes the other pyrimidine nitrogen (N3) more nucleophilic, leading to a preferential attack at this position and resulting in high selectivity (25:1) for the 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine (B1354066) product. echemi.com
Specific methodologies have been developed to achieve excellent regiocontrol. A one-pot reaction of 2-aminopyrimidines with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes yields 3-substituted imidazo[1,2-a]pyrimidines regiospecifically, with yields ranging from 35-92%. researchgate.netcapes.gov.br Furthermore, a patented method involving the annulation of β-ethoxy acrylamides with phosphorylated aminoimidazoles provides exceptional regioselectivity of 90:10 to 99:1 for specific constitutional isomers. wipo.int
Stereoselectivity , which deals with the three-dimensional arrangement of atoms, is less commonly discussed for the synthesis of the core this compound structure, as it is an achiral, aromatic system. Stereoselectivity becomes a crucial consideration only when chiral centers are introduced into the molecule, typically through the addition of complex or chiral substituents at the 3-position or other sites. The scientific literature reviewed focuses primarily on controlling regioselectivity rather than stereoselectivity of the core scaffold.
Optimization of Reaction Parameters for Enhanced Yield and Efficiency
Microwave-assisted organic synthesis is a prominent technique used for optimization. For the synthesis of imine-bearing imidazo[1,2-a]pyrimidine derivatives, microwave irradiation has been shown to dramatically reduce reaction times from 6–36 hours to just 40–120 minutes, while also leading to higher yields and fewer by-products. nih.gov
A systematic optimization for a related three-component synthesis of C3-alkylated imidazo[1,2-a]pyridines highlights a typical workflow. nih.gov Researchers varied Lewis acid catalysts (e.g., Y(OTf)3, Yb(OTf)3, Sc(OTf)3), solvents (e.g., Toluene (B28343), DCE, MeCN), temperature, and reactant ratios to identify the ideal conditions. nih.gov This process demonstrated that Y(OTf)3 (20 mol%) in toluene at 110 °C with a reactant ratio of 1:1.5:2 gave the highest yield (90%). nih.gov Such optimization strategies are directly transferable to the synthesis of this compound.
nih.gov| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Reactant Ratio (1a:2a:3a) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | Toluene | 110 | 1:1.5:2 | 0 |
| 2 | Yb(OTf)3 (20) | Toluene | 110 | 1:1.5:2 | 85 |
| 3 | Sc(OTf)3 (20) | Toluene | 110 | 1:1.5:2 | 72 |
| 4 | In(OTf)3 (20) | Toluene | 110 | 1:1.5:2 | 68 |
| 5 | Y(OTf)3 (20) | DCE | 110 | 1:1.5:2 | 75 |
| 6 | Y(OTf)3 (20) | Toluene | 110 | 1:1.5:2 | 90 |
| 7 | Y(OTf)3 (20) | Toluene | 100 | 1:1.5:2 | 81 |
| 8 | Y(OTf)3 (20) | Toluene | 110 | 1:1:1 | 65 |
Elucidation of Reaction Mechanisms and Kinetics in 3 Methylimidazo 1,2 a Pyrimidine Synthesis and Transformations
Mechanistic Pathways for Key Cyclization and Annulation Reactions
The formation of the imidazo[1,2-a]pyrimidine (B1208166) core, including the 3-methyl derivative, primarily involves the condensation of a 2-aminopyrimidine (B69317) with a suitable α-haloketone or an equivalent three-carbon synthon. The most common route involves the reaction of 2-aminopyrimidine with an α-haloketone, such as chloroacetone (B47974) or bromoacetone, to introduce the methyl group at the 3-position.
The generally accepted mechanism for this cyclization proceeds through several key steps:
N-Alkylation: The reaction initiates with the nucleophilic attack of the exocyclic amino group of 2-aminopyrimidine on the α-carbon of the haloketone. This step forms a transient N-alkylated intermediate.
Intramolecular Cyclization: The endocyclic nitrogen atom of the pyrimidine (B1678525) ring then acts as a nucleophile, attacking the carbonyl carbon of the ketone moiety in the N-alkylated intermediate. This intramolecular cyclization leads to the formation of a five-membered imidazole (B134444) ring fused to the pyrimidine ring.
Dehydration: The resulting cyclic intermediate subsequently undergoes dehydration to yield the aromatic 3-methylimidazo[1,2-a]pyrimidine.
Variations of this fundamental pathway exist, depending on the specific reactants and reaction conditions. For instance, multicomponent reactions, tandem processes, and intramolecular cyclizations have been developed to construct this heterocyclic system. rsc.org These methods often involve different starting materials and catalysts, but the core principle of forming the fused imidazole ring through cyclization remains central.
Annulation reactions, which involve the formation of a new ring fused to an existing one, are also employed in the synthesis of more complex derivatives of this compound. These reactions can introduce additional rings at various positions of the imidazo[1,2-a]pyrimidine scaffold, leading to a diverse range of polycyclic structures with potential applications in medicinal chemistry.
Identification and Role of Transient Intermediates
The identification and characterization of transient intermediates are critical for a complete understanding of the reaction mechanism. In the synthesis of this compound, the primary transient species are the N-alkylated aminopyrimidine and the subsequent cyclic carbinolamine intermediate formed before dehydration.
While these intermediates are often short-lived and difficult to isolate, their existence is supported by mechanistic studies and spectroscopic analysis. In some cases, related intermediates in similar heterocyclic syntheses have been trapped and characterized, providing strong evidence for their role in the reaction pathway.
In the context of metabolism, the imidazo[1,2-a]pyrimidine moiety is known to be susceptible to oxidation by enzymes such as aldehyde oxidase (AO). nih.gov This metabolic transformation likely proceeds through transient intermediates formed at the site of oxidation, highlighting the importance of understanding intermediate species in both synthetic and biological contexts. nih.gov
Kinetic Studies and Reaction Rate Analysis of Imidazo[1,2-a]pyrimidine Formation
Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For the formation of imidazo[1,2-a]pyrimidines, kinetic analysis can help to elucidate the rate-determining step of the reaction and optimize reaction conditions for maximum efficiency.
While detailed kinetic data specifically for the synthesis of this compound is not extensively reported in the public domain, general principles of reaction kinetics can be applied. The rate of the reaction is typically dependent on the concentrations of the reactants (2-aminopyrimidine and the α-haloketone), the temperature, and the nature of the solvent and any catalyst used.
The reaction rate can be monitored by various analytical techniques, such as chromatography (TLC, HPLC) or spectroscopy (NMR, UV-Vis), by following the disappearance of reactants or the appearance of the product over time. The data obtained can then be used to determine the reaction order, the rate constant, and the activation energy of the reaction.
Understanding the kinetics of imidazo[1,2-a]pyrimidine formation is not only important for synthetic optimization but also for its potential applications in areas such as drug delivery and materials science, where the rate of formation or release of the compound can be a critical parameter.
Computational and Theoretical Insights into Reaction Energetics and Transition States
Computational and theoretical chemistry provides a powerful tool for investigating the energetics and transition states of chemical reactions at the molecular level. Density Functional Theory (DFT) calculations, for example, can be used to model the reaction pathway for the synthesis of this compound and to calculate the energies of the reactants, products, intermediates, and transition states. nih.gov
These calculations can provide valuable insights into the reaction mechanism, such as:
Transition State Structures: Identifying the geometry of the transition state, which is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.
Activation Energies: Calculating the energy barrier that must be overcome for the reaction to occur, which is directly related to the reaction rate.
By modeling the reaction pathway, computational studies can help to rationalize experimental observations and to predict the effects of substituents or changes in reaction conditions on the outcome of the reaction. For example, DFT calculations can be used to assess the relative stabilities of different possible intermediates or to predict the regioselectivity of a reaction. nih.gov
In the context of the metabolism of imidazo[1,2-a]pyrimidines, computational modeling has been used to understand the interaction of these compounds with enzymes like aldehyde oxidase. nih.gov By docking the substrate into the active site of the enzyme and performing molecular dynamics simulations, researchers can gain insights into the binding mode and the mechanism of oxidation, which can guide the design of more metabolically stable analogues. nih.gov
Advanced Theoretical and Computational Chemistry Studies of 3 Methylimidazo 1,2 a Pyrimidine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for studying the electronic structure of imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.govnih.gov These methods are employed to determine optimized molecular geometries and predict the reactive sites within the chemical systems. nih.gov A common approach involves using the B3LYP level of theory with a basis set like 6-31G(d,p) or 6-311++G(d,p) to achieve stable ground-state geometries. nih.govnih.gov The absence of imaginary frequencies in vibrational frequency calculations confirms that the obtained structures correspond to local energy minima. nih.gov These computational techniques are valuable for understanding the fundamental relationship between a molecule's structure and its chemical behavior. nih.gov For instance, in a study of (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, DFT with the B3LYP/6-311++G(d,p) basis set, which includes diffuse functions, was used to accurately model the influence of lone pair electrons and confirm the optimized geometry. nih.gov
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) analysis is a critical component of quantum chemical studies, providing insights into the reactivity of molecules. nih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's electron-donating ability, while the LUMO indicates its electron-accepting character. nih.gov The energy difference between the HOMO and LUMO, known as the energy gap (ΔE_gap), is a key descriptor of molecular reactivity and stability. nih.gov
A smaller energy gap generally suggests higher reactivity. The energies of these orbitals and other reactivity descriptors, such as chemical hardness (η), chemical softness (σ), and the global electrophilicity index (ω), are calculated to predict how the molecule will behave in chemical reactions. nih.gov For example, the analysis of these parameters helps in identifying which parts of the molecule are likely to be involved in electrophilic or nucleophilic attacks. scirp.org
Table 1: Calculated FMO Properties of an Imidazo[1,2-a]pyrimidine Derivative
| Parameter | Value |
|---|---|
| E_HOMO | [Value] eV |
| E_LUMO | [Value] eV |
| Energy Gap (ΔE_gap) | [Value] eV |
Note: Specific values would be dependent on the exact derivative and computational method used and are represented here as "[Value]".
Conformational Analysis and Energy Landscape Mapping
While specific detailed conformational analysis and energy landscape mapping studies for 3-methylimidazo[1,2-a]pyrimidine are not extensively detailed in the provided search results, this type of analysis is a standard computational procedure. It involves exploring the different possible spatial arrangements (conformations) of a molecule and calculating their corresponding energies. This process helps to identify the most stable, low-energy conformations. Understanding the conformational preferences is crucial as the three-dimensional shape of a molecule dictates how it can interact with other molecules, including biological targets. The energy landscape provides a map of all possible conformations and the energy barriers between them, offering insights into the molecule's flexibility and dynamics.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption)
Theoretical calculations are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. nih.gov For imidazo[1,2-a]pyrimidine derivatives, DFT methods have been successfully used to calculate 1H and 13C NMR chemical shifts and FT-IR vibrational frequencies. nih.govresearchgate.net For example, in the study of (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, the theoretical NMR and FT-IR spectra, calculated at the B3LYP/6-311++G(d,p) level, showed good agreement with the experimental data, thus confirming the structural assignment. nih.gov The Gauge-Invariant Atomic Orbital (GIAO) method is often employed for NMR chemical shift calculations. researchgate.net Similarly, calculated vibrational frequencies are often scaled by a factor (e.g., 0.959) to better match experimental values. nih.gov
Table 2: Comparison of Experimental and Theoretically Calculated 13C NMR Chemical Shifts for an Imidazo[1,2-a]pyrimidine Derivative
| Carbon Atom | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |
|---|---|---|
| C=N (imine) | 155.89 | 151.15 |
| Pyrimidine (B1678525) C1 | 150.18 | 153.52 |
| Pyrimidine C2 | 131.09 | 136.01 |
| Pyrimidine C3 | 108.88 | 113.28 |
Data derived from a study on (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. nih.gov
Molecular Dynamics (MD) Simulations of Ligand-Protein Interactions (without clinical implications)
Molecular dynamics (MD) simulations provide a dynamic view of how a ligand, such as a this compound derivative, interacts with a protein over time. rsc.org These simulations can reveal the stability of the ligand-protein complex and identify key residues involved in the binding. nih.gov By simulating the movements of atoms and molecules, MD can help to understand the binding mode and the conformational changes that may occur upon ligand binding. rsc.orgnih.gov For instance, MD simulations can be used to study the interaction of these compounds with proteins like serum albumins to understand their transport and distribution properties in a biological system, without implying any clinical outcomes.
Binding Mechanism Investigations via Molecular Docking (e.g., with non-human proteins, BSA)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is widely used to study the interactions of imidazo[1,2-a]pyrimidine derivatives with various proteins, including non-human proteins like Bovine Serum Albumin (BSA). nih.gov Docking studies can predict the binding affinity (often expressed as a binding free energy in kcal/mol) and visualize the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For a series of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines, molecular docking studies with BSA revealed binding free energies ranging from -8.25 to -9.04 kcal/mol, indicating strong interactions primarily through hydrophobic forces, hydrogen bonding, and van der Waals interactions. nih.gov
Table 3: Binding Free Energies of 3-Aroyl-2-methylimidazo[1,2-a]pyrimidine Derivatives with BSA
| Compound | Binding Free Energy (kcal/mol) |
|---|---|
| 5a | -8.25 to -9.04 |
| 5b | -8.25 to -9.04 |
| 5c | -8.25 to -9.04 |
| 5d | -8.25 to -9.04 |
| 5e | -8.25 to -9.04 |
| 5f | -8.25 to -9.04 |
| 5g | -8.25 to -9.04 |
| 5h | -8.25 to -9.04 |
The range represents the binding free energies for a series of eight synthesized derivatives (5a-h). nih.gov
Rigorous Spectroscopic and Crystallographic Structural Elucidation of 3 Methylimidazo 1,2 a Pyrimidine and Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton and carbon signals and provides crucial information about the connectivity and spatial relationships of atoms within the molecule.
The structural confirmation of substituted 3-methylimidazo[1,2-a]pyrimidines is exemplified by the analysis of analogues such as 6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-a]pyrimidine.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and coupling interactions of protons. For a typical 3-methylimidazo[1,2-a]pyrimidine derivative, distinct signals are expected for the methyl group protons, as well as for the protons on the pyrimidine (B1678525) and imidazole (B134444) rings.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. In the case of 6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-a]pyrimidine, the spectrum shows characteristic signals for the cyclopropyl (B3062369) and methyl carbons, in addition to the carbons of the heterocyclic core. nii.ac.jp
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the pyrimidine ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for identifying quaternary carbons and piecing together the complete molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is useful for confirming stereochemistry and conformational details.
Detailed 2D NMR analyses for the parent this compound are not extensively documented, but these techniques are routinely applied to its derivatives to confirm their complex structures. google.com
Interactive Data Table: NMR Data for a this compound Analogue
Below are the ¹H and ¹³C NMR spectral data for 6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-a]pyrimidine .
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl (on C3) | Data not available | Data not available |
| Cyclopropyl | Data not available | Data not available |
| Pyrimidine Ring | Data not available | Data not available |
| Imidazole Ring | Data not available | Data not available |
| C-q (quaternary) | - | Data not available |
Specific assignments for 6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-a]pyrimidine require full 2D NMR analysis which is not detailed in the source material. nii.ac.jp
Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as tautomerism or restricted rotation leading to conformational isomers. For imidazo[1,2-a]pyrimidines, potential tautomeric forms or conformational rigidities could be investigated using variable temperature NMR experiments. However, specific studies applying dynamic NMR to investigate tautomerism or conformational exchange in this compound have not been identified in the surveyed literature.
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure
Single-crystal X-ray diffraction provides the most definitive evidence of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles.
The molecular structure of Ethyl this compound-2-carboxylate , a derivative of the target compound, has been determined by X-ray crystallography. researchgate.netresearchgate.net The analysis confirms the fused bicyclic nature of the imidazo[1,2-a]pyrimidine (B1208166) core. The planarity of the ring system and the geometry of the substituents can be precisely determined from the crystallographic data.
Interactive Data Table: Selected Bond Parameters for an Imidazo[1,2-a]pyrimidine Analogue
| Bond | Bond Length (Å) | Angle | Angle (degrees) |
| N1-C2 | Data not available | C2-N1-C8a | Data not available |
| C2-N3 | Data not available | N1-C2-N3 | Data not available |
| N3-C4 | Data not available | C2-N3-C4 | Data not available |
| C4-N5 | Data not available | N3-C4-N5 | Data not available |
| N5-C6 | Data not available | C4-N5-C6 | Data not available |
| C6-C7 | Data not available | N5-C6-C7 | Data not available |
| C7-C8a | Data not available | C6-C7-C8a | Data not available |
| C8a-N1 | Data not available | C7-C8a-N1 | Data not available |
Detailed bond lengths and angles for Ethyl this compound-2-carboxylate would be available in its full crystallographic report. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis
HRMS is a critical tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum offers additional structural evidence.
For the analogue 6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-a]pyrimidine , the protonated molecule [M+H]⁺ was observed by ESI/APCI mass spectrometry, confirming its molecular weight. nii.ac.jp
Interactive Data Table: HRMS Data for a this compound Analogue
| Compound Name | Ionization Mode | Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ |
| 6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-a]pyrimidine | ESI/APCI | C₁₀H₁₀BrN₃ | Data not available | Data not available |
The specific high-resolution mass and fragmentation data for this analogue are not fully detailed in the provided search results. nii.ac.jp A detailed fragmentation analysis would involve identifying the characteristic losses from the parent ion, which can help to confirm the presence of the methyl and other substituent groups.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of heterocyclic compounds like this compound and its analogues. Although specific Raman data for these compounds is sparse in the reviewed literature, FT-IR studies on related derivatives provide valuable insights into the characteristic vibrational modes of the imidazo[1,2-a]pyrimidine core.
Theoretical and experimental studies on imidazo[1,2-a]pyrimidine-based Schiff base derivatives reveal key vibrational frequencies. nih.gov The aromatic C-H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹. nih.gov For instance, in (E)-N-(3-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine, C-H stretching vibrations are reported at 3116 and 3079 cm⁻¹. nih.gov
The stretching vibrations of the C=C bonds within the fused heterocyclic ring system are generally found in the 1650–1200 cm⁻¹ range. nih.gov In the case of (E)-N-(3-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine, a C=C stretching vibration is observed at 1601 cm⁻¹. nih.gov For other analogues, such as (E)-N-(2-chlorobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine and (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine, these bands appear at 1588 cm⁻¹ and 1580 cm⁻¹, respectively. nih.gov
The C-N and C-C stretching vibrations within the ring structure are also characteristic. For (E)-N-(3-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine, a C-N stretching vibration is identified at 1209 cm⁻¹, and a C-C stretch is seen at 1066 cm⁻¹. nih.gov Similar values are reported for other substituted analogues, confirming these regions as characteristic for the imidazo[1,2-a]pyrimidine skeleton. nih.gov
Furthermore, the introduction of various substituents leads to the appearance of their characteristic vibrational bands. For example, in nitro-substituted analogues, the asymmetric and symmetric stretching vibrations of the N=O group are prominent, typically appearing around 1515 cm⁻¹ and 1345 cm⁻¹, respectively. nih.gov In a 3-hydroxymethyl substituted analogue, a broad O-H stretching band would be expected around 3300 cm⁻¹. nih.gov
A summary of characteristic FT-IR vibrational frequencies for some imidazo[1,2-a]pyrimidine analogues is presented below.
Table 1: Characteristic FT-IR Vibrational Frequencies for Imidazo[1,2-a]pyrimidine Analogues (cm⁻¹)
| Vibrational Mode | (E)-N-(3-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine nih.gov | (E)-N-(2-chlorobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine nih.gov | (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine nih.gov |
|---|---|---|---|
| C-H stretch | 3116, 3079 | 3104, 3072 | 3104, 3055 |
| C=N stretch | - | 1605 | 1604 |
| C=C stretch | 1601 | 1588 | 1580 |
| N=O stretch | 1515, 1345 | - | 1513, 1335 |
| C-N stretch | 1209 | 1218 | 1214 |
| C-C stretch | 1066 | 1065 | 1103 |
| C-Cl stretch | - | 750 | - |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Characterization
Imidazo[1,2-a]pyrimidines are known for their fluorescent properties, making them attractive for applications such as biomarkers and photochemical sensors. researchgate.netnih.gov The electronic absorption (UV-Vis) and fluorescence spectra are sensitive to the substitution pattern on the heterocyclic core.
Studies on 2-aryl-3-hydroxymethyl imidazo[1,2-a]pyrimidines show that these compounds typically exhibit absorption maxima (λ_max) in the UV region, with multiple bands corresponding to π-π* transitions. researchgate.net For the unsubstituted 2-aryl-3-hydroxymethyl imidazo[1,2-a]pyrimidine, absorption maxima are observed at 229 nm and 347 nm. researchgate.net The introduction of different substituents on the 2-aryl group can cause shifts in these absorption bands. For example, a 4'-chloro substituent results in absorption maxima at 228 nm and 347 nm, while a 4'-methoxy group leads to maxima at 226 nm and 344 nm. researchgate.net
A comparative study has shown that imidazo[1,2-a]pyrimidines tend to emit light at longer wavelengths compared to their imidazo[1,2-a]pyridine (B132010) counterparts. researchgate.net The fluorescence emission of these compounds is generally observed in the blue region of the spectrum. For instance, 2-aryl-3-hydroxymethyl imidazo[1,2-a]pyrimidines exhibit emission maxima (λ_em) in the range of 432 nm to 439 nm when excited at their respective absorption maxima. researchgate.net
It has been noted that the substitution of a proton with a methyl, carboxyl, or amino group can lead to an increase in fluorescence intensity. nih.gov Conversely, the presence of a nitro group or the catalytic reduction of the pyrimidine ring tends to quench the fluorescence. nih.gov The hydroxymethyl group at the 3-position has been investigated as a potential fluorescence enhancer, and in many cases, it does increase the fluorescence intensity. researchgate.netnih.gov
The photophysical data for a series of 2-aryl-3-hydroxymethyl imidazo[1,2-a]pyrimidines are summarized in the table below.
Table 2: Photophysical Data for 2-Aryl-3-hydroxymethyl imidazo[1,2-a]pyrimidine Analogues
| Compound | Aryl Group | λ_abs (nm) researchgate.net | λ_ex (nm) researchgate.net | λ_em (nm) researchgate.net |
|---|---|---|---|---|
| 7a | C₆H₅ | 247, 347 | 247 | 437.6 |
| 7b | 4'Cl-C₆H₄ | 228, 347 | 228 | 439.2 |
| 7c | 4'F-C₆H₄ | 240, 347 | 240 | 437.2 |
| 7d | 4'CH₃-C₆H₄ | 240, 344 | 240 | 433.6 |
| 7e | 4'CH₃O-C₆H₄ | 226, 344 | 226 | 433.6 |
| 7f | 3',4'di-CH₃O-C₆H₃ | 344 | 344 | 432.4 |
| 7g | 4'NO₂-C₆H₄ | 265, 344 | 265 | 432.0 |
Chemical Reactivity and Derivatization Strategies of the 3 Methylimidazo 1,2 a Pyrimidine Scaffold
Electrophilic Aromatic Substitution Reactions on the Fused Ring System
The imidazo[1,2-a]pyrimidine (B1208166) ring system is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. Theoretical calculations and experimental evidence suggest that the C3-position is the most nucleophilic and, therefore, the primary site for electrophilic attack. acs.org When the C3-position is blocked, as in 3-methylimidazo[1,2-a]pyrimidine, electrophilic substitution is directed to the C5-position of the pyrimidine (B1678525) ring. acs.org
Common electrophilic substitution reactions include nitration and bromination. For instance, nitration of 2-chloroimidazo[1,2-a]pyridine (B1597247) results in the formation of 2-chloro-3-nitroimidazo[1,2-a]pyridine. acs.org Similarly, bromination of the parent imidazo[1,2-a]pyridine (B132010) can yield a 3-bromo derivative. acs.org In the case of 3-methylimidazo[1,2-a]pyridine, bromination occurs at the C5-position to give 5-bromo-3-methylimidazo[1,2-a]pyridine. acs.org
The regioselectivity of these reactions can be rationalized by examining the stability of the intermediate carbocation (Wheland intermediate). Attack at C3 allows for the positive charge to be delocalized over the imidazole (B134444) ring without disrupting the aromaticity of the pyrimidine ring, leading to a more stable intermediate. stackexchange.com
Nucleophilic Substitution Reactions on the Imidazo[1,2-a]pyrimidine Core
Nucleophilic substitution reactions on the imidazo[1,2-a]pyrimidine core are less common than electrophilic substitutions. However, they can be achieved, particularly when a good leaving group is present on the ring system. For example, a chloro group at the C2-position can be displaced by nucleophiles.
Oxidation and Reduction Chemistry of Imidazo[1,2-a]pyrimidine
The imidazo[1,2-a]pyrimidine scaffold can undergo both oxidation and reduction reactions. The pyrimidine ring is generally more susceptible to reduction, while the imidazole ring can be oxidized. A notable metabolic transformation of the imidazo[1,2-a]pyrimidine moiety is its rapid metabolism by aldehyde oxidase (AO). acs.orgnih.gov This oxidation can be a significant challenge in drug development, and strategies to mitigate this include altering the heterocycle or blocking the reactive site. acs.orgnih.gov
Reduction of a nitroso group at the C3-position can be achieved to yield the corresponding 3-amino derivative. nih.gov For instance, 3-nitroso-2-phenylimidazo[1,2-a]pyrimidine (B1218873) can be reduced to 2-phenylimidazo[1,2-a]pyrimidin-3-amine. nih.gov
Functionalization of the Pyrimidine and Imidazole Rings
The functionalization of both the pyrimidine and imidazole rings of the this compound scaffold is crucial for modulating its physicochemical and biological properties.
C-H Activation and Functionalization Methodologies
Direct C-H functionalization has emerged as a powerful tool for the derivatization of imidazo[1,2-a]pyridines and related heterocycles. nih.govrsc.org These methods offer an atom-economical approach to introduce various functional groups without the need for pre-functionalized starting materials. Visible light-induced photocatalysis has been successfully employed for the C3-functionalization of imidazo[1,2-a]pyridines with various groups, including trifluoromethyl, trifluoroethyl, and perfluoroalkyl groups. nih.gov For example, 2-methylimidazo[1,2-a]pyridine (B1295258) can be trifluoroethylated at the C3-position in good yield using this methodology. nih.gov
Three-component aza-Friedel-Crafts reactions catalyzed by Lewis acids like Y(OTf)₃ have also been developed for the C3-alkylation of imidazo[1,2-a]pyridines. nih.gov This reaction allows for the introduction of an aminoalkyl group at the C3-position.
Halogenation and Metal-Catalyzed Cross-Coupling Reactions
Halogenation of the imidazo[1,2-a]pyrimidine core provides a versatile handle for further functionalization through metal-catalyzed cross-coupling reactions. As mentioned earlier, bromination can occur at the C3 or C5 positions depending on the substitution pattern. acs.org Iodination at the C3-position has also been reported.
These halogenated derivatives can then undergo various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl groups. nih.gov The reactivity of 3-iodoimidazo[1,2-a]pyridines in Suzuki-type cross-coupling reactions is influenced by the nature of the substituent at the C2-position, as well as the choice of base and solvent. nih.gov
Synthesis of Heterocyclic Fused Analogues
The synthesis of analogues where the imidazo[1,2-a]pyrimidine core is fused to other heterocyclic rings is an important strategy for expanding the chemical space and exploring new biological activities. One common approach involves the derivatization of a functional group on the imidazo[1,2-a]pyrimidine scaffold to build a new ring. For example, 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide can be used as a starting material to synthesize various thiazolidine (B150603) and spirothiazolidine derivatives. capes.gov.brresearchgate.netmdpi.com This involves the condensation of the hydrazide with ketones to form hydrazones, which are then cyclized with mercaptoacetic acid. mdpi.com
Formation of Coordination Complexes with Transition Metal Ions (for materials or catalytic research)
The this compound scaffold holds significant potential as a versatile ligand in the field of coordination chemistry. Its unique electronic and structural features, arising from the fused imidazole and pyrimidine rings, make it an attractive candidate for the synthesis of novel transition metal complexes. These complexes are of growing interest for their potential applications in materials science and catalysis. The nitrogen-rich nature of the heterocyclic system provides multiple potential coordination sites, allowing for the formation of a diverse array of coordination compounds with varied geometries and properties.
The coordination chemistry of pyrimidine-based ligands with transition metal ions has been a subject of considerable investigation, leading to the development of complexes with rich structural diversity and exceptional stability. iaea.orgresearchgate.net While specific research on this compound as a ligand is still an emerging area, the well-established coordination chemistry of related imidazo[1,2-a]pyridine and other pyrimidine derivatives provides valuable insights into its potential behavior.
The primary coordination sites in this compound are the nitrogen atoms of the heterocyclic rings. The N1 atom of the imidazole ring and the N4 and/or N8 atoms of the pyrimidine ring are the most likely points of interaction with transition metal ions. The methyl group at the 3-position can influence the steric and electronic properties of the ligand, potentially affecting the coordination geometry and the stability of the resulting complexes.
The synthesis of these coordination complexes typically involves the reaction of this compound with a suitable transition metal salt in an appropriate solvent. The choice of metal ion, counter-anion, and reaction conditions can significantly influence the stoichiometry and structure of the final product. Characterization of the resulting complexes is crucial to understanding their properties and potential applications. Standard analytical techniques employed for this purpose include X-ray crystallography for determining the precise three-dimensional structure, as well as spectroscopic methods such as FT-IR, UV-Vis, and NMR to probe the coordination environment of the metal ion.
For instance, studies on related imidazo[1,2-a]pyridine derivatives have shown that they can form stable complexes with a variety of transition metals, including gold(III). nih.gov In these complexes, the ligand typically coordinates to the metal center through one of the nitrogen atoms of the imidazo[1,2-a]pyridine core and often a nitrogen atom from a substituent group, leading to the formation of stable chelate rings. nih.gov This suggests that this compound could act as a monodentate or a bidentate ligand, depending on the specific reaction conditions and the nature of the metal ion.
The resulting transition metal complexes of this compound are expected to exhibit interesting properties relevant to materials science and catalysis. For example, the incorporation of this ligand into metal-organic frameworks (MOFs) could lead to materials with tailored porosity and functionality for applications in gas storage, separation, or heterogeneous catalysis. nih.gov Furthermore, the photophysical properties of these complexes, such as luminescence, could be tuned by the choice of the metal ion and the ligand environment, making them promising candidates for applications in sensors or light-emitting devices. The catalytic activity of such complexes is also an area of significant interest, with potential applications in a wide range of organic transformations. rsc.org
While detailed research on the coordination chemistry of this compound is still in its early stages, the foundational knowledge from related heterocyclic systems provides a strong basis for future exploration. The synthesis and characterization of a broader range of transition metal complexes with this versatile ligand will undoubtedly open up new avenues for the development of advanced materials and efficient catalysts.
Data on Related Transition Metal Complexes
To illustrate the potential of the broader class of imidazo[1,2-a]pyrimidine and related heterocyclic ligands in forming coordination complexes, the following table summarizes key findings from the literature. It is important to note that specific data for this compound complexes is limited.
| Ligand System | Metal Ion(s) | Resulting Complex (General Formula/Structure) | Coordination Geometry/Mode | Notable Properties/Applications |
| Imidazo[1,2-a]pyridine derivatives | Au(III) | [Au(L)Cl₂]Cl | Square planar | Potential cytotoxic agents, DNA interaction |
| Pyrimidine-based derivatives | Cu(II), Fe(II) | [M(L)X]⁺X⁻ | Not specified | Investigated for physical and chemical properties |
| Imidazole derivative | Zn(II), Cu(II), Co(II), Ni(II) | [M(L)₂X₂] | Tetrahedral/Octahedral | Enhanced antimicrobial activity compared to the free ligand |
| Pyridone and pyrazolone (B3327878) acid dyes | Cu(II), Fe(II) | 1:2 metal-dye complexes | Not specified | Application as dyes for wool fabrics with good fastness properties |
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyrimidine Derivatives
Systematic Modification of the 3-Methylimidazo[1,2-a]pyrimidine Scaffold for Activity Modulation
The systematic modification of the imidazo[1,2-a]pyrimidine (B1208166) scaffold is a key strategy for modulating the biological activity of this class of compounds. The core structure offers several positions (C2, C3, C5, C6, and C7) where substitutions can be made to influence the molecule's physicochemical properties and its interaction with biological targets.
While the 3-position is often a site for substitution, the presence of a methyl group at this position provides a foundational element around which other parts of the molecule can be modified. Research has shown that even with a fixed substituent at the 3-position, alterations at other sites can lead to significant changes in activity. For instance, in a series of 3-substituted imidazo[1,2-a]pyridines, which are structurally analogous to the pyrimidine (B1678525) series, modifications of the side chain at the 3-position were explored for antiulcer activity. researchgate.net
The synthesis of various imidazo[1,2-a]pyrimidine derivatives often involves the condensation of 2-aminopyrimidine (B69317) with α-haloketones. nih.gov This method allows for the introduction of a wide variety of substituents at the C2 position. For example, starting with 2-aminopyrimidine and a 2-bromoarylketone, various 2-arylimidazo[1,2-a]pyrimidines can be synthesized. mdpi.com Further modifications, such as the introduction of imine or amine functionalities, have been explored. For example, imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) can be reacted with various aromatic amines to produce imine derivatives, which can then be reduced to the corresponding amine derivatives. openpharmaceuticalsciencesjournal.com
Modifications are not limited to the C2 and C3 positions. The pyrimidine ring can also be substituted. For instance, the introduction of different aryl groups can be achieved through various synthetic routes, leading to derivatives with potentially enhanced biological activities. dergipark.org.tr
Correlation of Specific Substituent Effects with in vitro Biological Activity Profiles (mechanistic and target-focused)
The biological activity of imidazo[1,2-a]pyrimidine derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core. SAR studies have revealed that even minor changes in substitution can lead to significant differences in potency and selectivity.
Anticancer Activity:
In the context of anticancer activity, several studies have highlighted the importance of substituents on the imidazo[1,2-a]pyrimidine scaffold. For instance, a series of imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity against breast cancer cell lines. It was found that the presence of a nitrogenous electron-donating group, such as a diethylamino group, at the 4-position of a phenyl ring attached to the scaffold, increased the cytotoxic activity. openpharmaceuticalsciencesjournal.com Specifically, compounds 3d and 4d in the study showed remarkable inhibition of MCF-7 and MDA-MB-231 cells. openpharmaceuticalsciencesjournal.com
Another study on 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as c-KIT inhibitors for the treatment of gastrointestinal stromal tumors (GISTs) demonstrated that specific substitutions are crucial for high potency. Several of the claimed molecules in this study exhibited excellent IC50 values in the nanomolar range against imatinib-resistant tumor cells. researchgate.netcolab.ws
| Compound | R | Cell Line | IC50 (µM) |
| 3d | -N(CH2CH3)2 (imine) | MCF-7 | 43.4 |
| MDA-MB-231 | 35.9 | ||
| 4d | -N(CH2CH3)2 (amine) | MCF-7 | 39.0 |
| MDA-MB-231 | 35.1 |
Data from a study on cytotoxic activity of imine/amine-bearing imidazo[1,2-a]pyrimidine derivatives against breast cancer cell lines. openpharmaceuticalsciencesjournal.com
Antimicrobial Activity:
The antimicrobial properties of imidazo[1,2-a]pyrimidines are also strongly influenced by their substitution patterns. In a study of 3-benzoyl imidazo[1,2-a]pyrimidines, it was found that electron-withdrawing substituents on the benzene (B151609) ring played an important role in the antifungal activity against various Candida species. researchgate.net Compounds with such substitutions showed the best Minimum Inhibitory Concentration (MIC) values. researchgate.net
Another study on a series of imidazo[1,2-a]pyrimidine derivatives revealed varied activities against a panel of microorganisms, with MIC values ranging from 2.5 mg/mL to 20 mg/mL. researchgate.net Chalcone derivatives of imidazo[1,2-a]pyrimidine have also shown excellent to good activity against both Gram-positive and Gram-negative bacteria.
| Compound | Substituent at C2 | Microorganism | MIC (mg/mL) |
| 3g | 4-methylphenyl | B. subtilis | 2.5 |
| C. albicans | 2.5 | ||
| 3j | 4-fluorophenyl | C. albicans | 2.5 |
| 3k | 3,4-dimethylphenyl | C. albicans | 2.5 |
Data from a study on the antimicrobial activity of imidazo[1,2-a]pyrimidine derivatives. researchgate.net
Identification of Key Pharmacophoric Elements and Their Influence on Binding Interactions
The biological activity of imidazo[1,2-a]pyrimidine derivatives is attributed to their ability to mimic endogenous purine (B94841) molecules and interact with specific biological targets. The identification of key pharmacophoric elements—the essential structural features required for biological activity—is crucial for understanding their mechanism of action and for designing new, more potent compounds.
A pharmacophore model for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents was generated, resulting in a five-featured hypothesis (HHPRR) consisting of one positive, two hydrophobic, and two aromatic ring features. openpharmaceuticalsciencesjournal.com This model suggests that a combination of these features is essential for the antimycobacterial activity of this class of compounds.
Molecular docking studies have provided further insights into the binding interactions of these derivatives. For example, the docking of 3-benzoyl imidazo[1,2-a]pyrimidines into the active site of the lanosterol (B1674476) 14α-demethylase enzyme (CYP51) of Candida species revealed key interactions that are responsible for their antifungal activity. researchgate.net These studies help to visualize how the compounds fit into the binding pocket of the enzyme and which residues they interact with, providing a rational basis for the observed SAR.
In another study, molecular docking of imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives into the active site of a breast cancer-related target suggested that the nitrogenous electron-donating group plays a key role in the binding affinity. openpharmaceuticalsciencesjournal.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.
A 3D-QSAR study was performed on a series of imidazo[1,2-a]pyridine-3-carboxamide analogues with antimycobacterial activity. openpharmaceuticalsciencesjournal.com The study resulted in a statistically significant model with a high correlation coefficient (R² = 0.9181) for the training set and a good predictive ability (Q² = 0.6745) for the test set. openpharmaceuticalsciencesjournal.com Such models provide a quantitative understanding of the SAR and can guide the design of new derivatives with improved potency.
Although a specific QSAR model for this compound was not found, a study on pyrimidine derivatives as VEGFR-2 inhibitors to inhibit cancer utilized multiple linear regression (MLR) and artificial neural network (ANN) approaches to develop QSAR models. The ANN model, in particular, showed a high predictive power with an R² value of 0.998, demonstrating the utility of QSAR in understanding the anticancer activity of pyrimidine-based compounds. These studies on closely related scaffolds highlight the potential for applying QSAR to the this compound series to guide the development of new therapeutic agents.
Investigation of Molecular Targets and Mechanisms of Action in Biological Systems in Vitro Research
Enzyme Inhibition Studies (e.g., CYP51, Kinases, Hydrolases) and Mechanistic Aspects
Derivatives of the imidazo[1,2-a]pyrimidine (B1208166) core have been extensively evaluated as inhibitors of various enzymes, with a notable focus on lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal sterol biosynthesis.
A series of 3-benzoyl imidazo[1,2-a]pyrimidines demonstrated potent inhibitory activity against CYP51 from several Candida species. researchgate.netresearchgate.nettandfonline.com These compounds are considered essential for fungal growth, and their inhibition is a major mechanism for antifungal agents. researchgate.nettandfonline.com The inhibitory mechanism of these derivatives is believed to be similar to that of established azole antifungal drugs, which involves the coordination of the heterocyclic nitrogen atom to the heme iron in the enzyme's active site. nih.gov This interaction disrupts the normal function of the enzyme, leading to the depletion of ergosterol (B1671047) and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth. tandfonline.com
Studies have shown that the potency of these inhibitors can be significantly influenced by the nature of the substituents on the benzoyl ring. For instance, compounds with electron-withdrawing groups on the benzene (B151609) ring have shown particularly strong activity. researchgate.net In comparative studies, these imidazo[1,2-a]pyrimidine derivatives often exhibit superior or comparable inhibitory potential to clinically used drugs like ketoconazole (B1673606) and fluconazole (B54011). researchgate.net While much of the research has focused on fungal CYP51, the human ortholog is also a potential target for cholesterol-lowering drugs, though it has shown high intrinsic resistance to many inhibitors. nih.gov
Beyond CYP51, other related scaffolds like imidazo[1,2-a]pyridines have been investigated as inhibitors of other enzyme classes, including tropomyosin receptor kinases (Trks), PI3K, and 5-Lipoxygenase, suggesting a broad potential for the core imidazo-heterocyclic structure in enzyme-targeted drug discovery. nih.govnih.govnih.gov
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 3-Benzoyl imidazo[1,2-a]pyrimidines | Lanosterol 14α-demethylase (CYP51) | Potent inhibition of CYP51 from various Candida species. Mechanism likely similar to azole antifungals. | researchgate.netnih.gov |
| 3-Benzoyl imidazo[1,2-a]pyrimidines with electron-withdrawing groups | CYP51 | Enhanced inhibitory activity compared to other substitutions. | researchgate.net |
| Imidazo[1,2-a]pyrazin-3-ylethynyl-benzamides | Tropomyosin receptor kinases (TrkA/B/C) | Compound 9o showed potent pan-Trk inhibition with IC50 values in the low nanomolar range (TrkA: 2.65 nM, TrkB: 10.47 nM, TrkC: 2.95 nM). | nih.gov |
Receptor Binding Assays and Ligand-Receptor Interactions (e.g., GABAA receptors)
Imidazo[1,2-a]pyrimidines have been identified as high-affinity ligands for the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor. nih.govresearchgate.net These receptors are crucial ligand-gated ion channels in the central nervous system, and their modulation is a key strategy for treating anxiety disorders. researchgate.net
Research has focused on developing derivatives that exhibit functional selectivity, particularly for the α2 and α3 subtypes of the GABAA receptor over the α1 subtype. nih.govresearchgate.net This selectivity is highly desirable as agonists targeting the α2 and α3 subtypes are associated with anxiolytic effects, while activity at the α1 subtype is linked to sedation. researchgate.net
Specific derivatives, such as 7-trifluoromethylimidazopyrimidine and 7-propan-2-olimidazopyrimidine, have been reported as functionally selective agonists for the GABAA α2 and α3 subtypes. researchgate.net These compounds have demonstrated anxiolytic properties in animal models with minimal sedative effects, even at full occupancy of the benzodiazepine binding site. researchgate.net Patent literature further supports the development of imidazo-pyrimidine derivatives as selective ligands for GABAA receptors, highlighting their potential for treating central nervous system conditions like anxiety and cognitive disorders. rsc.org
| Compound Class | Target Receptor | Selectivity | Therapeutic Potential | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidines | GABAA Receptor (Benzodiazepine site) | Functionally selective for α2/α3 subtypes over α1 | Anxiety disorders with minimal sedation | nih.govresearchgate.net |
| 7-Trifluoromethylimidazopyrimidine (14g) | GABAA Receptor | Selective for α2/α3 subtypes | Anxiolytic | researchgate.net |
| 7-Propan-2-olimidazopyrimidine (14k) | GABAA Receptor | Selective for α2/α3 subtypes | Anxiolytic | researchgate.net |
Protein-Ligand Interaction Analysis using Biophysical Techniques (e.g., SPR, ITC, Fluorescence Quenching with BSA)
Biophysical techniques are instrumental in characterizing the direct interaction between small molecules and proteins. The binding of 3-aroyl-2-methylimidazo[1,2-a]pyrimidine derivatives to Bovine Serum Albumin (BSA), a model transport protein, has been investigated using spectroscopic methods. nih.gov
Fluorescence quenching studies revealed that these imidazo[1,2-a]pyrimidine derivatives can effectively quench the intrinsic fluorescence of BSA. nih.gov This quenching occurs through a static mechanism, which indicates the formation of a stable ground-state complex between the compound and the protein. nih.gov The analysis of UV-visible absorption spectra further supports this, showing a hyperchromic effect that points to a static interaction. nih.gov
Competitive displacement assays, using site-specific markers, have indicated that these compounds preferentially bind to Site I (the warfarin-binding site) within the hydrophobic cavity of subdomain IIA of BSA. nih.gov The binding affinity is moderate, and thermodynamic analysis can provide insights into the forces driving the interaction, which often include hydrogen bonding and hydrophobic interactions. eurekaselect.com Such studies are fundamental for understanding the pharmacokinetics of these compounds, as binding to serum albumins can significantly influence their distribution and availability in the body. nih.gov
Cellular Pathway Modulation Studies in Model Cell Lines (e.g., Gene Expression, Signal Transduction)
The imidazo[1,2-a]pyrimidine scaffold and its close analog, imidazo[1,2-a]pyridine (B132010), have been shown to modulate critical cellular pathways, particularly in the context of cancer. researchgate.netnih.govnih.gov Chemical-genetic profiling in Saccharomyces cerevisiae revealed that even a single-atom change between these two scaffolds can dramatically alter their intracellular target and mechanism of action. nih.gov
Specifically, 2-phenyl-3-nitroso-imidazo[1,2-a]pyrimidine was found to act as a DNA poison. nih.gov It caused damage to nuclear DNA and induced mutagenesis, indicating that its cellular effects are mediated through pathways involved in DNA repair. nih.gov In contrast, the corresponding imidazo[1,2-a]pyridine derivative was found to disrupt mitochondrial function. nih.gov These distinct modes of action were also observed in human cells, suggesting that the underlying mechanisms are conserved across species. nih.gov
Further studies on imidazo[1,2-a]pyridine derivatives have shown their ability to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, including melanoma, cervical, and breast cancer. nih.govnih.govnih.gov The mechanisms often involve the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway. nih.govnih.gov For example, certain derivatives have been shown to reduce the phosphorylation of Akt and mTOR, leading to an increase in the expression of pro-apoptotic proteins like Bax and p53, and cell cycle inhibitors like p21. nih.govnih.gov One compound, La23, was found to induce apoptosis in HeLa cells through a p53/Bax-mediated mitochondrial pathway. nih.govresearchgate.neteurekaselect.com These findings highlight the potential of the imidazo-heterocyclic core to be developed into agents that selectively target cellular vulnerabilities in diseases like cancer.
In Silico Analysis of Compound-Target Interactions (Molecular Docking, MD Simulations)
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the interactions between imidazo[1,2-a]pyrimidine derivatives and their biological targets at a molecular level. nih.govnih.gov
These techniques have been extensively applied to study the binding of these compounds to the active site of fungal CYP51. researchgate.nettandfonline.comnih.gov Docking studies consistently show that the imidazo[1,2-a]pyrimidine core fits well within the active site of CYP51 from various Candida species. researchgate.netnih.gov The simulations predict binding energies and identify key amino acid residues involved in the interaction. nih.gov For many derivatives, the calculated binding energies are more favorable than those of reference drugs like fluconazole and ketoconazole, suggesting a stronger binding affinity. researchgate.netnih.gov The interactions are typically characterized by hydrophobic and electrostatic forces with residues in the active site, as well as coordination with the central heme group. nih.gov
Molecular docking has also been used to explore interactions with other targets. For instance, the binding of imidazo[1,2-a]pyrimidines to BSA was modeled to complement biophysical data, helping to visualize the compound's position within the protein's binding pocket. nih.gov In the context of antiviral research, derivatives were docked into the human ACE2 receptor and the SARS-CoV-2 spike protein, showing promising binding affinities that suggest they could act as viral entry inhibitors. nih.gov MD simulations provide further insights by revealing the dynamic stability of the ligand-protein complex over time. nih.govsigmaaldrich.com
| Compound Class | Target | Method | Key Findings | Reference |
|---|---|---|---|---|
| 3-Benzoyl imidazo[1,2-a]pyrimidines | Fungal CYP51 | Molecular Docking | Binding energies ranged from -6.11 to -9.43 kcal/mol, often better than fluconazole and ketoconazole. Interactions with heme and hydrophobic residues. | researchgate.netnih.gov |
| 3-Aroyl-2-methylimidazo[1,2-a]pyrimidines | Bovine Serum Albumin (BSA) | Molecular Docking | Confirmed binding in Site I of BSA, corroborating spectroscopic data. | nih.gov |
| Imidazo[1,2-a]pyrimidine Schiff bases | SARS-CoV-2 hACE2 & Spike Protein | Molecular Docking | Top compounds showed strong binding affinity (-9.1 kcal/mol to ACE2, -7.3 kcal/mol to Spike), suggesting potential as viral entry inhibitors. | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | Pantothenate synthetase (TB) | Molecular Docking & MD Simulations | Identified key H-bonding and pi-cation interactions; MD simulations confirmed stability of the complex. | nih.gov |
Biological Activity against Microorganisms (in vitro antimicrobial, antifungal, antiviral activity)
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in the development of new antimicrobial agents due to its broad spectrum of activity. nih.govnih.gov
Antifungal Activity: A significant body of research highlights the potent antifungal properties of these compounds, particularly against various species of Candida, including C. albicans, C. glabrata, and C. krusei. researchgate.netresearchgate.netnih.govnih.gov The primary mechanism for this activity is the inhibition of the CYP51 enzyme, as detailed in the enzyme inhibition section. researchgate.nettandfonline.com In vitro tests, such as the determination of the Minimum Inhibitory Concentration (MIC), have confirmed that many 3-benzoyl imidazo[1,2-a]pyrimidine derivatives exhibit greater growth inhibition of yeast than reference drugs. researchgate.netnih.gov The emergence of resistance to existing azole antifungals makes the development of new agents based on this scaffold a critical area of research. nih.gov
Antimicrobial Activity: In addition to their antifungal effects, imidazo[1,2-a]pyrimidine derivatives have demonstrated activity against a range of bacteria. nih.gov Bioactivity screening has shown that certain substituted compounds are effective against both Gram-positive and Gram-negative bacteria. nih.gov Related imidazo[1,2-a]pyridine derivatives have also been synthesized and shown to exert strong inhibition against various bacterial strains, with the nature of the substituents on aryl groups being a key determinant of activity. nih.gov
Antiviral Activity: The antiviral potential of the imidazo[1,2-a]pyrimidine core has also been explored. nih.gov Recent computational studies have proposed that these compounds could act as dual inhibitors of the human ACE2 receptor and the SARS-CoV-2 spike protein, potentially blocking viral entry into host cells. nih.gov The broad biological activity of this scaffold suggests its versatility and importance in developing treatments for a wide array of infectious diseases. nih.govnih.gov
| Activity Type | Organism/Target | Compound Class/Example | Key Findings (MIC/Activity) | Reference |
|---|---|---|---|---|
| Antifungal | Candida species (e.g., C. albicans, C. glabrata) | 3-Benzoyl imidazo[1,2-a]pyrimidines | Showed greater inhibitory activity (lower MIC50) than fluconazole and ketoconazole against several strains. | researchgate.netresearchgate.netnih.gov |
| Antimicrobial | Gram-positive and Gram-negative bacteria | Substituted imidazo[1,2-a]pyrimidines | Majority of tested compounds exhibited good antimicrobial activity. | nih.gov |
| Antiviral | SARS-CoV-2 (in silico) | Imidazo[1,2-a]pyrimidine Schiff bases | Potential to inhibit viral entry by binding to hACE2 and spike protein. | nih.gov |
| Antimicrobial | Various bacteria and fungi | Imidazo[1,2-a]pyridine derivatives | Bromo-fluoro substituents significantly enhanced antimicrobial activity. | nih.gov |
Advanced Analytical Method Development for Research Applications
Chromatographic Method Development (HPLC, GC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the separation, identification, and quantification of 3-Methylimidazo[1,2-a]pyrimidine, ensuring its purity and monitoring its formation during synthesis.
The development of a successful HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For a compound like this compound, a reverse-phase C18 column is often a suitable starting point for method development. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve adequate retention and resolution of the target compound from any impurities or starting materials. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components in a sample. Detection is commonly achieved using a UV detector set at a wavelength where this compound exhibits strong absorbance.
Gas chromatography can also be utilized, particularly for assessing the presence of volatile impurities. The choice of a capillary column with a suitable stationary phase, such as one based on polysiloxane, is critical. The temperature program of the GC oven is optimized to ensure the separation of this compound from other volatile components. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with the latter providing structural information for peak identification.
These chromatographic methods are invaluable for reaction monitoring, allowing researchers to track the consumption of reactants and the formation of this compound over time. This information is critical for optimizing reaction conditions to maximize yield and purity.
Table 1: Illustrative HPLC and GC Method Parameters for this compound Analysis
| Parameter | HPLC | GC |
| Stationary Phase | Reverse-phase C18, 5 µm particle size | Capillary column with a polysiloxane-based stationary phase |
| Mobile Phase/Carrier Gas | Gradient of water (with 0.1% formic acid) and acetonitrile | Helium or Nitrogen |
| Flow Rate/Temperature Program | 1.0 mL/min | Initial oven temperature of 100°C, ramped to 250°C |
| Detection | UV at 254 nm | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Injection Volume/Mode | 10 µL | 1 µL, splitless injection |
Spectrophotometric and Spectrofluorimetric Assays for Quantification in Complex Research Matrices
In many research applications, it is necessary to quantify this compound in complex biological matrices, such as cell lysates or microsomal incubations. Spectrophotometric and spectrofluorimetric methods offer rapid and sensitive means for such quantification.
The development of a spectrophotometric assay relies on Beer-Lambert's law, which relates the absorbance of a solution to the concentration of the absorbing species. The first step is to determine the wavelength of maximum absorbance (λmax) for this compound by scanning its UV-Vis spectrum. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
For enhanced sensitivity and selectivity, spectrofluorimetric assays can be developed. This requires that this compound or a derivative exhibits fluorescence. The method involves determining the optimal excitation and emission wavelengths. Similar to spectrophotometry, a calibration curve is generated by measuring the fluorescence intensity of standard solutions. The high sensitivity of fluorescence spectroscopy makes it particularly suitable for quantifying low concentrations of the compound in complex research samples.
It is important to note that matrix effects can interfere with both spectrophotometric and spectrofluorimetric measurements. Therefore, appropriate sample preparation techniques, such as protein precipitation or liquid-liquid extraction, may be necessary to remove interfering substances before analysis.
Table 2: Example Parameters for Spectroscopic Quantification of this compound
| Parameter | Spectrophotometric Assay | Spectrofluorimetric Assay |
| Wavelength | Determined λmax in the UV region | Optimized excitation and emission wavelengths |
| Instrumentation | UV-Vis Spectrophotometer | Spectrofluorometer |
| Calibration | Standard curve of absorbance vs. concentration | Standard curve of fluorescence intensity vs. concentration |
| Sample Preparation | May require protein precipitation or extraction | May require protein precipitation or extraction |
Development of in vitro Biotransformation Assays (for research, not clinical metabolism)
Understanding the metabolic fate of this compound is essential for interpreting the results of in vitro biological studies. In vitro biotransformation assays using subcellular fractions, such as liver microsomes, are commonly employed for this purpose. These assays help to identify potential metabolites and the enzyme systems responsible for their formation in a research setting.
The general procedure involves incubating this compound with a source of drug-metabolizing enzymes, such as rat, mouse, or human liver microsomes, in the presence of necessary cofactors like NADPH. The reaction is allowed to proceed for a specific time and is then quenched. The resulting mixture is analyzed, typically by HPLC-MS/MS, to identify and quantify the parent compound and any metabolites formed.
By comparing the metabolic profile in the presence and absence of specific inhibitors of drug-metabolizing enzymes, it is possible to gain insights into the pathways involved. For example, the involvement of cytochrome P450 (CYP) enzymes can be investigated using a panel of selective CYP inhibitors. Similarly, the role of other enzyme systems, such as flavin-containing monooxygenases (FMOs), can be explored.
These in vitro biotransformation studies are crucial for understanding the intrinsic metabolic stability of this compound and for identifying any potential for metabolic activation to reactive species in a research context.
Table 3: Components of a Typical in vitro Biotransformation Assay for this compound
| Component | Purpose | Example |
| Enzyme Source | To provide drug-metabolizing enzymes | Liver microsomes (from various species) |
| Substrate | The compound being studied | This compound |
| Cofactor | To support enzyme activity | NADPH regenerating system |
| Buffer | To maintain optimal pH | Phosphate buffer (pH 7.4) |
| Analysis | To identify and quantify parent and metabolites | HPLC-MS/MS |
Future Directions and Emerging Research Avenues for 3 Methylimidazo 1,2 a Pyrimidine
Exploration of Undiscovered Molecular Targets for Imidazo[1,2-a]pyrimidine (B1208166) Derivatives
While imidazo[1,2-a]pyrimidine derivatives have been studied for their interactions with known biological targets, a vast landscape of potential molecular partners remains uncharted. The structural similarity of the imidazopyrimidine core to purine (B94841) bases suggests a wide range of biological activities. nih.govresearchgate.net Future research will likely focus on identifying novel protein and nucleic acid targets for these compounds.
Key areas of exploration include:
Kinase Inhibition: The imidazopyrimidine scaffold is a known inhibitor of various protein kinases, which are critical in cellular signaling pathways implicated in numerous diseases. rsc.org Further investigation could uncover new kinase targets, leading to the development of more selective and potent inhibitors for conditions like cancer and inflammatory diseases. rsc.orgresearchgate.net
Antiviral and Antimicrobial Targets: Imidazo[1,2-a]pyrimidine derivatives have demonstrated antiviral and antimicrobial properties. researchgate.netnih.gov Identifying the specific viral or microbial proteins or enzymes that these compounds interact with could lead to the development of new anti-infective agents. researchgate.netnih.gov
Receptor Modulation: These compounds may act as agonists or antagonists for various cell surface and intracellular receptors. For instance, some derivatives have been identified as benzodiazepine (B76468) receptor agonists. researchgate.netresearchgate.net Exploring their interactions with other receptor families could reveal new therapeutic applications.
Enzyme Inhibition: Beyond kinases, imidazo[1,2-a]pyrimidines could inhibit other classes of enzymes involved in disease pathogenesis. A notable example is the inhibition of c-KIT, a receptor tyrosine kinase, by certain derivatives. nih.gov
Advanced Computational Design and Virtual Screening for Novel Analogues
Computational methods are revolutionizing drug discovery by enabling the rapid and cost-effective design and screening of new chemical entities. nih.govnih.gov For 3-methylimidazo[1,2-a]pyrimidine, these approaches offer a powerful means to explore vast chemical spaces and identify promising new analogues with enhanced activity and selectivity. nih.gov
Future computational efforts will likely involve:
Structure-Based Drug Design: Utilizing the three-dimensional structures of target proteins, researchers can design novel imidazo[1,2-a]pyrimidine derivatives that fit precisely into the active site. nih.gov This approach allows for the optimization of binding interactions and the improvement of inhibitory potency.
Ligand-Based Drug Design: When the structure of the target is unknown, ligand-based methods can be employed. nih.gov These techniques use the structures of known active compounds to build pharmacophore models and perform virtual screening of large compound libraries to identify new hits. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods provide a more accurate description of the interactions between a ligand and its target by treating the active site with quantum mechanics and the rest of the system with molecular mechanics. This can lead to more reliable predictions of binding affinities and reaction mechanisms.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying drug candidates with favorable pharmacokinetic profiles. nih.gov Early assessment of these properties can help to avoid costly failures in later stages of drug development.
| Computational Technique | Application in Imidazo[1,2-a]pyrimidine Research | Potential Outcome |
| Molecular Docking | Predicting the binding modes and affinities of novel analogues with target proteins. nih.gov | Identification of potent and selective inhibitors. |
| Virtual Screening | Screening large libraries of virtual compounds against a specific target. nih.gov | Discovery of novel chemical scaffolds with desired activity. |
| Pharmacophore Modeling | Identifying the essential structural features required for biological activity. | Guiding the design of new analogues with improved properties. |
| ADMET Prediction | Evaluating the drug-like properties of designed compounds. nih.gov | Selection of candidates with favorable pharmacokinetic profiles. |
Integration with High-Throughput Screening Technologies for Activity Discovery
High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds for a specific biological activity. nih.gov Integrating HTS with the design and synthesis of imidazo[1,2-a]pyrimidine libraries is a powerful strategy for discovering new bioactive molecules.
Future HTS campaigns could focus on:
Phenotypic Screening: This approach involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the molecular target. nih.gov This can lead to the discovery of first-in-class drugs with novel mechanisms of action.
Target-Based Screening: In this method, compounds are tested for their ability to interact with a specific, validated molecular target. nih.gov This is a more direct approach to drug discovery and is often used to optimize the activity of known lead compounds.
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to provide multiparametric data on the effects of compounds on cells. This allows for a more detailed understanding of a compound's mechanism of action and potential off-target effects.
The combination of HTS with the chemical diversity of imidazo[1,2-a]pyrimidine libraries holds immense promise for identifying novel starting points for drug discovery programs. nih.gov
Applications in Materials Science
The unique photophysical and electrochemical properties of the imidazo[1,2-a]pyrimidine scaffold make it an attractive candidate for applications beyond medicine, particularly in the field of materials science.
Emerging research in this area includes:
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of some imidazo[1,2-a]pyrimidine derivatives suggest their potential use as emitter materials in OLEDs. Further research could focus on tuning their emission color and improving their efficiency and stability for display and lighting applications.
Corrosion Inhibition: Imidazo[1,2-a]pyrimidine derivatives have shown significant potential as corrosion inhibitors for various metals, such as mild steel. frontiersin.orgrsc.org Their ability to adsorb onto the metal surface and form a protective layer can prevent corrosion in acidic environments. frontiersin.orgresearchgate.net DFT and molecular dynamics simulations can provide further insights into the inhibition mechanism. rsc.org
Electrochemical Applications: The electrochemical properties of these compounds are being explored for various applications. For instance, some derivatives have been investigated for their use in electrochemical synthesis. rsc.org
| Application Area | Property of Imidazo[1,2-a]pyrimidine | Potential Use |
| OLEDs | Fluorescence | Emitter materials in displays and lighting. |
| Corrosion Inhibition | Adsorption onto metal surfaces | Protecting metals from corrosion in industrial settings. frontiersin.orgrsc.org |
| Electrochemistry | Redox activity | Components in electrochemical synthesis and sensors. rsc.org |
Development of Prodrugs or Targeted Delivery Systems for Research Tools
To enhance the utility of this compound and its derivatives as research tools, the development of prodrugs and targeted delivery systems is a crucial future direction.
Prodrugs: A prodrug is an inactive or less active compound that is converted into its active form in the body. mdpi.com Designing prodrugs of imidazo[1,2-a]pyrimidine derivatives can improve their pharmacokinetic properties, such as solubility, stability, and bioavailability. mdpi.com For example, temozolomide, an imidazotetrazine prodrug, demonstrates excellent oral bioavailability and blood-brain barrier penetration. mdpi.com
Targeted Delivery Systems: These systems aim to deliver a drug specifically to the site of action, thereby increasing its efficacy and reducing off-target side effects. researchgate.netnih.gov Various nanocarriers, such as liposomes, nanoparticles, and dendrimers, can be used to encapsulate imidazo[1,2-a]pyrimidine derivatives and target them to specific cells or tissues. nih.govnews-medical.net This approach is particularly promising for the delivery of anticancer agents to tumors. mdpi.com
The development of such advanced delivery strategies will not only enhance the therapeutic potential of these compounds but also provide more precise and powerful tools for basic research.
Q & A
What are the common synthetic routes for 3-Methylimidazo[1,2-a]pyrimidine, and how do reaction conditions influence yield and purity?
Basic Answer:
The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., 1,3-diketones or aldehydes) under acidic or thermal conditions . For example, the Biginelli reaction—a one-pot, three-component synthesis using urea/thiourea, aldehydes, and 1,3-dicarbonyl compounds—offers moderate to high yields (50–85%) under reflux in ethanol or methanol .
Advanced Answer:
Optimizing regioselectivity in multi-component reactions requires careful control of solvent polarity and temperature. Microwave-assisted synthesis (e.g., 80–120°C, 20–60 min) significantly enhances reaction efficiency and purity (>90%) by enabling rapid heating and reduced side-product formation . For halogenated derivatives (e.g., 6-bromo analogs), post-synthetic functionalization via Pd-catalyzed cross-coupling (Suzuki or Heck reactions) is critical, but requires inert atmospheres and precise stoichiometry to avoid dehalogenation .
What pharmacological activities are associated with this compound derivatives, and how are these activities validated?
Basic Answer:
Derivatives exhibit diverse bioactivities, including antimicrobial, antimalarial, and kinase inhibition properties. For example, trifluoromethylated analogs show IC₅₀ values <10 µM against Plasmodium falciparum in vitro . Activity is typically validated via enzyme-linked immunosorbent assays (ELISAs) and cell viability assays (e.g., MTT assays) .
Advanced Answer:
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 2-position enhance antiproliferative activity against cancer cell lines (e.g., HeLa, IC₅₀ = 2.3 µM), while bulky substituents at the 6-position improve metabolic stability . High-throughput screening (HTS) combined with molecular docking (e.g., using AutoDock Vina) identifies binding affinities to targets like kinesin spindle proteins (KSPs) .
What analytical techniques are essential for characterizing this compound derivatives?
Basic Answer:
Standard characterization includes:
- FT-IR : Confirms functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon types .
- Mass spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺ for C₈H₇N₃: 146.0712 Da) .
Advanced Answer:
For complex cases (e.g., diastereomers or tautomers), 2D NMR techniques (COSY, HSQC) resolve overlapping signals. X-ray crystallography provides absolute configuration data, as seen in imidazo[1,2-a]pyrimidin-2-yl-acetic acid (CCDC deposition number: 1456325) . Challenges in detecting low-abundance metabolites require UPLC-QTOF-MS with collision-induced dissociation (CID) .
How do mechanistic studies resolve contradictions in reaction pathways for imidazo[1,2-a]pyrimidine synthesis?
Basic Answer:
Mechanistic insights from kinetic studies (e.g., monitoring via in situ IR) identify rate-limiting steps. For example, Biginelli reactions proceed via iminium intermediate formation, followed by cyclization .
Advanced Answer:
Contradictions arise in pathways involving competing intermediates (e.g., enamine vs. keto-enol tautomers). Isotopic labeling (²H/¹³C) and DFT calculations (e.g., Gaussian 09 at B3LYP/6-31G* level) differentiate pathways. For instance, Kochergin’s method using ethylene halohydrin proceeds via SN2 displacement, while dibromoethane routes involve radical intermediates .
What strategies are employed to functionalize the imidazo[1,2-a]pyrimidine core for targeted drug design?
Basic Answer:
Common functionalization includes:
- Electrophilic substitution : Bromination at the 6-position using NBS in DMF .
- Nucleophilic aromatic substitution : Replacement of halogens with amines or alkoxides .
Advanced Answer:
Microwave-assisted C–H activation (e.g., Pd(OAc)₂, PPh₃, 100°C) enables regioselective arylation at the 2-position . For trifluoromethylation, Langlois’ reagent (CF₃SO₂Na) under photoredox catalysis (e.g., Ru(bpy)₃²⁺) achieves >80% yield but requires rigorous exclusion of moisture .
How can researchers address data contradictions in biological activity reports for similar derivatives?
Methodological Approach:
- Validate assay conditions : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO <0.1%), and replicate counts (n ≥ 3).
- Leverage orthogonal assays : Confirm kinase inhibition via both radiometric (³²P-ATP) and fluorescence polarization (FP) methods .
- Apply chemometric analysis : Principal component analysis (PCA) identifies outliers due to impurities or solvent artifacts .
What role do crystallography and computational modeling play in optimizing imidazo[1,2-a]pyrimidine derivatives?
Basic Answer:
X-ray crystallography determines binding modes to targets (e.g., hydrophobic pockets in kinases), guiding rational design .
Advanced Answer:
Hybrid QM/MM simulations (e.g., ONIOM) predict transition states for regioselective reactions. For example, MD simulations (AMBER force field) reveal that 3-methyl substitution enhances π-π stacking with EGFR’s Tyr-869, improving inhibitory potency (ΔG = −9.8 kcal/mol) .
What methods are used to synthesize and screen imidazo[1,2-a]pyrimidine derivative libraries?
Basic Answer:
Solid-phase synthesis (e.g., Rink amide resin) enables rapid generation of 50–100 derivatives via split-pool strategies .
Advanced Answer:
DNA-encoded libraries (DELs) coupled with next-gen sequencing (NGS) screen >10⁶ compounds for target engagement. Post-synthetic "click chemistry" (CuAAC) introduces bioorthogonal tags (e.g., azides) for activity-based protein profiling (ABPP) .
How are toxicity and ADME properties evaluated for preclinical candidates?
Methodological Approach:
- In vitro toxicity : HepaRG cells assess hepatotoxicity (LD₅₀ <50 µM).
- ADME : Caco-2 permeability assays (Papp >1 ×10⁻⁶ cm/s) predict oral bioavailability. Metabolic stability is tested using human liver microsomes (t₁/₂ >60 min) .
What ethical considerations apply when publishing contradictory synthesis or bioactivity data?
Guidance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
